Cas no 1806332-94-4 (3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride)
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride
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- Inchi: 1S/C10H7BrCl2O2/c1-5(14)9(12)8-6(10(13)15)3-2-4-7(8)11/h2-4,9H,1H3
- InChI Key: MVELBFZOYPOMQF-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)Cl)=C1C(C(C)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 270
- XLogP3: 3.5
- Topological Polar Surface Area: 34.1
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022547-250mg |
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride |
1806332-94-4 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
| Alichem | A013022547-500mg |
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride |
1806332-94-4 | 97% | 500mg |
823.15 USD | 2021-06-24 | |
| Alichem | A013022547-1g |
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride |
1806332-94-4 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride
Introduction to 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride (CAS No. 1806332-94-4) and Its Emerging Applications in Chemical Biology
3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride, identified by the chemical abstracts service number 1806332-94-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bichlorinated benzoyl chloride derivative features a unique structural motif comprising a brominated aromatic ring and an alkenyl side chain substituted with a chloro group, making it a versatile intermediate for the synthesis of biologically active molecules. The compound's reactivity stems from the presence of both electrophilic chloro and bromo substituents, which facilitate diverse functionalization strategies, including nucleophilic aromatic substitution and cross-coupling reactions.
The utility of 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride has been increasingly explored in the development of novel therapeutic agents. Recent studies have highlighted its role in constructing complex scaffolds for drug candidates targeting neurological disorders. For instance, researchers have leveraged its reactive chloro group to introduce benzoyl functionalities into peptide mimetics, enhancing their metabolic stability while preserving bioactivity. The bromine atom, on the other hand, serves as a handle for further derivatization via palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups into the molecular framework. Such modifications have been instrumental in designing small-molecule inhibitors with improved pharmacokinetic profiles.
In addition to its applications in medicinal chemistry, 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride has found utility in materials science, particularly in the synthesis of functional polymers and coatings. The compound's ability to undergo selective halogenation and functionalization makes it an attractive precursor for creating conjugated polymers that exhibit enhanced optical and electronic properties. These materials are of particular interest for applications in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of electron-withdrawing benzoyl groups into polymer backbones has been shown to modulate charge transport properties, leading to improved device performance.
Recent advances in synthetic methodologies have further expanded the scope of 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride applications. Transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling, have enabled the efficient construction of C-N and C-C bonds under mild conditions. These transformations have been exploited to generate libraries of heterocyclic compounds, which are being screened for their biological activity. Notably, derivatives of this compound have shown promise as modulators of enzyme activity, particularly kinases and phosphodiesterases implicated in cancer and inflammation. The structural diversity afforded by its reactivity has allowed chemists to fine-tune molecular interactions with biological targets, optimizing potency and selectivity.
The synthesis of 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride itself is a testament to modern synthetic organic chemistry techniques. While traditional approaches involving halogenation and chlorination are well-established, recent innovations in flow chemistry have enabled more controlled and scalable production processes. Continuous-flow reactors provide advantages such as improved reproducibility, reduced solvent waste, and enhanced safety profiles compared to batch processing methods. These advancements have made it feasible to produce larger quantities of this valuable intermediate for industrial applications.
The compound's role in drug discovery has been further underscored by its incorporation into high-throughput screening (HTS) campaigns. Virtual screening algorithms have identified hits based on structural similarity to known bioactive molecules, prompting experimental validation using 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride as a key building block. Such efforts have led to the identification of novel scaffolds with therapeutic potential against emerging pathogens and rare diseases. The adaptability of this intermediate underscores its importance as a cornerstone in synthetic biology initiatives aimed at accelerating drug development pipelines.
Looking ahead, the future applications of 3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride are likely to expand into areas such as bioconjugation chemistry and nanomedicine. Its bifunctional nature allows for the facile attachment of biomolecules like peptides or antibodies via thiol or amine-reactive groups introduced during synthesis. This capability is critical for developing targeted therapeutics that combine diagnostic imaging with therapeutic efficacy. Furthermore, its incorporation into polymeric micelles or nanoparticles has shown promise for improving drug delivery systems, particularly for poorly soluble therapeutics.
In conclusion,3-Bromo-2-(1-chloro-2-oxopropyl)benzoyl chloride (CAS No. 1806332-94-4) represents a cornerstone compound in modern chemical biology and pharmaceutical research due to its versatile reactivity and broad applicability across multiple disciplines. Its unique structural features enable innovative synthetic strategies that continue to drive advancements in drug discovery, materials science, and biotechnology. As research methodologies evolve,this compound will undoubtedly remain at the forefront of scientific exploration,contributing to breakthroughs that address global health challenges.
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